molecular formula C9H11F3N2 B15316131 (2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine

(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine

Cat. No.: B15316131
M. Wt: 204.19 g/mol
InChI Key: GJQAXSOTQQMWLS-ZCFIWIBFSA-N
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Description

(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block . These methods require specific reaction conditions, such as the use of copper catalysts and controlled temperatures, to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that can be efficiently carried out in large reactors. The direct fluorination method and the building-block method are commonly employed, depending on the desired target compound . These methods are optimized to meet the growing demand for trifluoromethylpyridine derivatives in the pharmaceutical and agrochemical industries.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine

InChI

InChI=1S/C9H11F3N2/c1-6(13)4-7-2-3-14-5-8(7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m1/s1

InChI Key

GJQAXSOTQQMWLS-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1=C(C=NC=C1)C(F)(F)F)N

Canonical SMILES

CC(CC1=C(C=NC=C1)C(F)(F)F)N

Origin of Product

United States

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